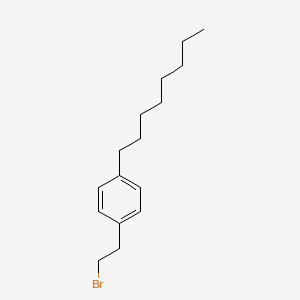
2-(4-Octylphenyl)ethyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Octylphenyl)ethyl bromide is an organic compound that belongs to the class of alkyl bromides It features a bromine atom attached to an ethyl group, which is further connected to a phenyl ring substituted with an octyl chain at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Octylphenyl)ethyl bromide typically involves the bromination of 2-(4-Octylphenyl)ethanol. This reaction can be carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Octylphenyl)ethyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include:
Nucleophilic Substitution (SN2): The bromide can be replaced by various nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH3), leading to the formation of corresponding alcohols, nitriles, or amines.
Elimination Reactions (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are used, and the reactions are conducted at elevated temperatures.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-(4-Octylphenyl)ethanol, 2-(4-Octylphenyl)acetonitrile, or 2-(4-Octylphenyl)ethylamine.
Elimination: The major product is 4-Octylstyrene.
Aplicaciones Científicas De Investigación
2-(4-Octylphenyl)ethyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in the preparation of diverse chemical compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: Derivatives of this compound are explored for their potential pharmacological activities. For example, they can be used in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Octylphenyl)ethyl bromide in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The bromine atom, being a good leaving group, departs, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the electron-donating effects of the octyl and phenyl groups, which stabilize the carbocation intermediate.
Comparación Con Compuestos Similares
2-(4-Octylphenyl)ethanol: The alcohol precursor to 2-(4-Octylphenyl)ethyl bromide.
4-Octylbenzyl bromide: A similar compound with the bromine atom directly attached to the benzyl position.
2-(4-Octylphenyl)acetonitrile: A nitrile derivative formed through nucleophilic substitution of the bromide.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the octyl chain enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the phenyl ring provides aromatic stability, which can influence the compound’s behavior in various chemical reactions.
Propiedades
Fórmula molecular |
C16H25Br |
|---|---|
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-4-octylbenzene |
InChI |
InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3 |
Clave InChI |
PLDICAWLDKZBFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















